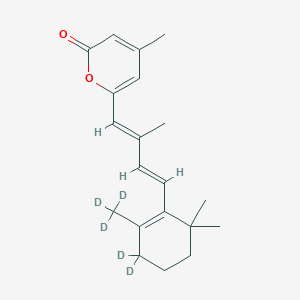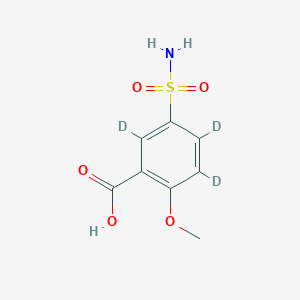
2-Methoxy-5-sulfamoylbenzoic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-sulfamoylbenzoic Acid-d3 is a deuterated form of 2-Methoxy-5-sulfamoylbenzoic Acid. This compound is often used in scientific research due to its unique properties and applications. It is characterized by the presence of a methoxy group at the second position and a sulfamoyl group at the fifth position on the benzoic acid ring. The deuterium labeling (d3) is used to trace the compound in various biochemical and pharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 typically involves the following steps:
Etherification: The phenol hydroxyl group is etherified to introduce the methoxy group.
Amination: The sulfonyl chloride is then aminated to form the sulfamoyl group.
Deuteration: The final step involves the incorporation of deuterium atoms to achieve the d3 labeling
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
化学反应分析
Types of Reactions: 2-Methoxy-5-sulfamoylbenzoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The sulfamoyl group can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative .
科学研究应用
2-Methoxy-5-sulfamoylbenzoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for tracing and quantification.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in drug development.
Industry: Utilized in the synthesis of various pharmaceutical intermediates and fine chemicals
作用机制
The mechanism of action of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 involves its interaction with specific molecular targets. The methoxy and sulfamoyl groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and effects .
相似化合物的比较
- 2-Methoxybenzoic Acid
- 4-Methoxybenzoic Acid
- Sulfanilamide
- p-Anisidine
- p-Toluenesulfonamide
- Methoxyacetic Acid
- (Trifluoromethoxy)benzene
- Anisole
- p-Anisaldehyde
Uniqueness: 2-Methoxy-5-sulfamoylbenzoic Acid-d3 is unique due to its deuterium labeling, which enhances its stability and allows for detailed tracing in research studies. This feature distinguishes it from other similar compounds and makes it particularly valuable in pharmacokinetic and metabolic studies .
属性
IUPAC Name |
2,4,5-trideuterio-6-methoxy-3-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAILWDRVDGLGY-NRUYWUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)C(=O)O)[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

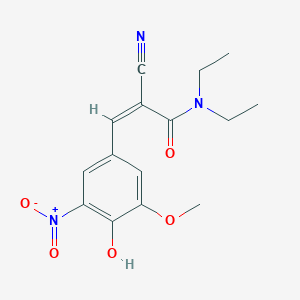

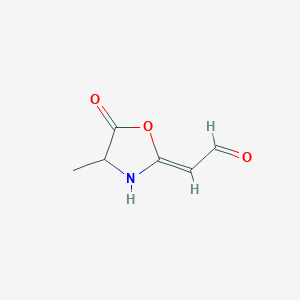
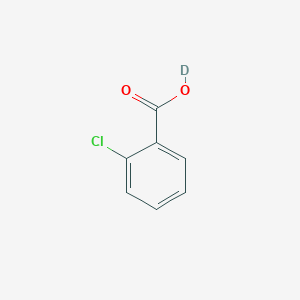
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
